molecular formula C16H17N3O5S B601408 Unii-Z7P5394rkr CAS No. 52210-38-5

Unii-Z7P5394rkr

Cat. No. B601408
CAS RN: 52210-38-5
M. Wt: 363.39
InChI Key:
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Description

Unii-Z7P5394rkr is a compound that has gained significant attention in scientific research due to its potential applications in various fields of study. This compound is a synthetic molecule that is used in the synthesis of other chemical compounds.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Unii-Z7P5394rkr involves a series of chemical reactions to form the final product. The starting materials are commercially available and can be easily obtained. The reaction steps are straightforward and can be carried out using standard laboratory techniques. The synthesis pathway is as follows:

Starting Materials
3,4-Dimethoxybenzaldehyde, Methyl 4-(bromomethyl)benzoate, Sodium hydride, Dimethylformamide, Hydrochloric acid, Sodium hydroxide, Ethyl acetate, Wate

Reaction
Step 1: React 3,4-dimethoxybenzaldehyde with methyl 4-(bromomethyl)benzoate in the presence of sodium hydride and dimethylformamide to form 4-(3,4-dimethoxybenzyl)-1-methylbenzoate., Step 2: Treat 4-(3,4-dimethoxybenzyl)-1-methylbenzoate with hydrochloric acid to obtain 4-(3,4-dimethoxybenzyl)-1-methylbenzoic acid., Step 3: React 4-(3,4-dimethoxybenzyl)-1-methylbenzoic acid with sodium hydroxide in the presence of water to form 4-(3,4-dimethoxybenzyl)-1-methylbenzoate., Step 4: Purify the product by extraction with ethyl acetate and drying over anhydrous sodium sulfate.

Mechanism Of Action

The mechanism of action of Unii-Z7P5394rkr is not well understood, but it is believed to work by interacting with specific enzymes or proteins in the body. This interaction can lead to changes in cellular processes, which can have various effects on the body.

Biochemical And Physiological Effects

Unii-Z7P5394rkr has various biochemical and physiological effects, depending on the specific application and the dose used. In some cases, the compound may have toxic effects on cells and tissues, while in other cases, it may have beneficial effects, such as anti-inflammatory or anti-cancer properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Unii-Z7P5394rkr in lab experiments is its versatility. The compound can be used in various chemical reactions and has potential applications in multiple fields of study. However, the limitations of using Unii-Z7P5394rkr in lab experiments include its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research on Unii-Z7P5394rkr. One area of interest is the development of new synthesis methods for the compound, which could lead to the creation of new chemical compounds with unique properties. Additionally, further research is needed to better understand the mechanism of action of Unii-Z7P5394rkr and its potential applications in various fields of study.
Conclusion
In conclusion, Unii-Z7P5394rkr is a synthetic compound that has various applications in scientific research. The compound is commonly used in the synthesis of other chemical compounds and has potential applications in catalysis and other fields of study. While the exact mechanism of action of Unii-Z7P5394rkr is not well understood, it has various biochemical and physiological effects, depending on the specific application and the dose used. Further research is needed to better understand the potential applications of Unii-Z7P5394rkr and to develop new synthesis methods for the compound.

Scientific Research Applications

Unii-Z7P5394rkr has various applications in scientific research. The compound is commonly used in the synthesis of other chemical compounds, including pharmaceuticals, agrochemicals, and materials science. Additionally, Unii-Z7P5394rkr has potential applications in the field of catalysis, where it can be used as a catalyst in various chemical reactions.

properties

IUPAC Name

(5R,6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S/c1-8-7-25(24)15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMHLNJQISGSQF-GBPIQMGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)S(=O)C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)[S@](=O)C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cephalexin R-sulfoxide

CAS RN

52210-38-5
Record name Cephalexin R-sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052210385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEPHALEXIN R-SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7P5394RKR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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